Comparative Kinase Selectivity: Refametinib R enantiomer vs. S enantiomer
The R enantiomer of Refametinib is the active and stereoselective inhibitor of MEK1/2. The foundational patent (WO2007014011A2) explicitly identifies the R enantiomer (compound 1022) as possessing the desired MEK inhibitory activity [1]. While the S enantiomer (CAS 923032-37-5) is also a MEK inhibitor with reported IC50 values of 19 nM and 47 nM for MEK1 and MEK2, the R enantiomer demonstrates a higher degree of selectivity for MEK1/2 compared to its S counterpart, which is a critical factor for experiments requiring precise pathway interrogation .
| Evidence Dimension | MEK1/2 Inhibitory Activity and Selectivity |
|---|---|
| Target Compound Data | R enantiomer (CAS 923032-38-6): Exhibits higher selectivity for MEK1/2 . |
| Comparator Or Baseline | S enantiomer (CAS 923032-37-5, Refametinib): IC50 of 19 nM (MEK1) and 47 nM (MEK2) . |
| Quantified Difference | The R enantiomer demonstrates a qualitatively higher selectivity profile for MEK1/2, as noted in product literature comparing the two enantiomers . |
| Conditions | Allosteric binding to purified MEK1/2 enzymes in vitro. |
Why This Matters
For researchers requiring precise, stereospecific inhibition of the MEK pathway without confounding off-target effects, the R enantiomer is the scientifically validated tool, ensuring data reproducibility and accurate pathway dissection.
- [1] Maderna A, Vernier JM, et al. N-(arylamino)-sulfonamide inhibitors of mek. WO2007014011A2. World Intellectual Property Organization; 2007. View Source
